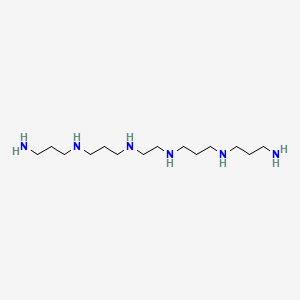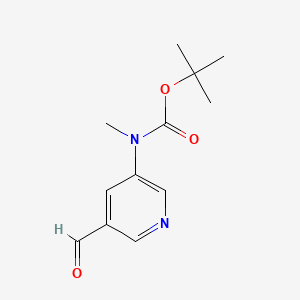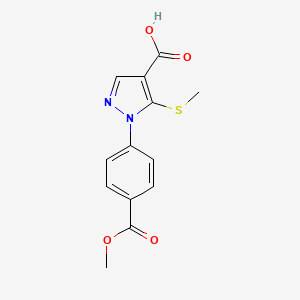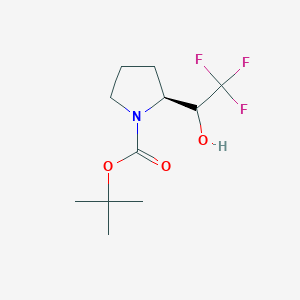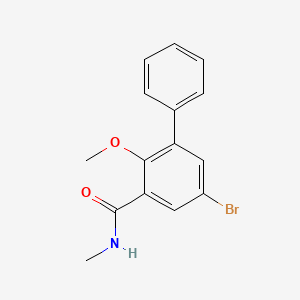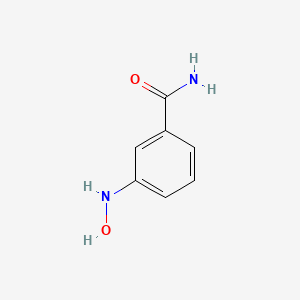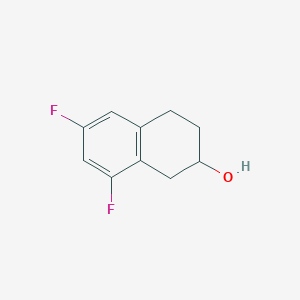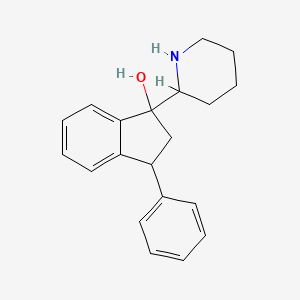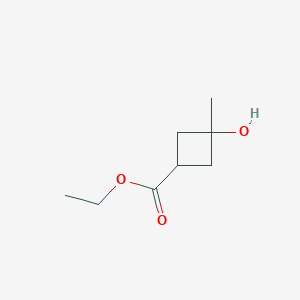
P-(Tert-butyl)phenoxymethanol, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of P-(Tert-butyl)phenoxymethanol, acetate can be achieved through several methods. One common approach involves the alkylation of p-cresol with tert-butyl alcohol in the presence of a catalyst. This reaction typically requires mild conditions and can be optimized using deep eutectic solvents as catalysts . Another method involves the esterification of p-tert-butylphenylacetic acid with methanol .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of efficient and recyclable catalysts to facilitate the alkylation and esterification reactions. The use of ionic liquids as catalysts has been shown to be effective in achieving high yields and selectivity . Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant ratios is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: P-(Tert-butyl)phenoxymethanol, acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form corresponding quinones or reduced to yield phenolic derivatives. Substitution reactions, such as alkylation and acylation, are also common.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Catalysts like p-toluenesulfonic acid and deep eutectic solvents are often employed to facilitate these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield quinones, while reduction reactions produce phenolic derivatives. Substitution reactions can result in various alkylated or acylated products.
Applications De Recherche Scientifique
P-(Tert-butyl)phenoxymethanol, acetate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of fine chemicals and additives for the food industry . In biology, the compound’s antimicrobial properties make it useful as a preservative in pharmaceuticals and cosmetics . Industrially, it is used as a solvent and in the production of coatings, adhesives, and cleaners .
Mécanisme D'action
The mechanism of action of P-(Tert-butyl)phenoxymethanol, acetate involves its interaction with molecular targets and pathways within cells. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit the growth of microorganisms . Additionally, its antioxidant properties may play a role in protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
P-(Tert-butyl)phenoxymethanol, acetate can be compared with other similar compounds such as tert-butyl acetate and methyl p-tert-butylphenylacetate. While tert-butyl acetate is primarily used as a solvent and has a fruity odor , methyl p-tert-butylphenylacetate is used as a food flavoring agent with a sweet, woody aroma . The unique combination of functional groups in this compound gives it distinct chemical properties and applications.
Similar Compounds
- Tert-butyl acetate
- Methyl p-tert-butylphenylacetate
- Phenoxyethanol
These compounds share structural similarities with this compound but differ in their specific functional groups and applications.
Propriétés
Numéro CAS |
54889-98-4 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
(4-tert-butylphenoxy)methyl acetate |
InChI |
InChI=1S/C13H18O3/c1-10(14)15-9-16-12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3 |
Clé InChI |
SAUOVKUFPXZKPY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCOC1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)
